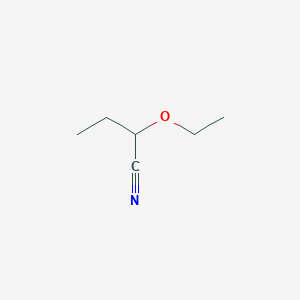
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to interact with specific biological targets, which makes it a promising candidate for drug development. In
Applications De Recherche Scientifique
Enhanced Bioremediation Technologies
Research by Villaverde et al. (2012) has shown that cyclodextrin-based bioremediation technology can significantly enhance the mineralization of diuron, a phenylurea herbicide, suggesting potential applications of similar compounds in environmental cleanup efforts. Such technologies are crucial for removing persistent organic pollutants from soil and water, highlighting the environmental significance of research in this area (Villaverde et al., 2012).
Development of New Chemical Entities
Angelaud and Landais (2000) explored the utility of cyclopropyl groups as masked hydroxy groups, leading to the synthesis of compounds with potentially valuable pharmacological activities. This research demonstrates the importance of structural modifications in the development of new chemical entities with improved efficacy or reduced toxicity (Angelaud & Landais, 2000).
Sodium Channel Blockers for Pain Management
A study by Ok et al. (2006) on cyclopentane-based 3-phenyl-1-hydroxypropyl compounds revealed their potential as sodium channel blockers, highlighting the therapeutic applications of similar structures in managing pain, especially in conditions like inflammatory and neuropathic pain (Ok et al., 2006).
Advanced Material Synthesis
Research into polyhydroxyalkanoates for tissue engineering applications, as reviewed by Chen and Wu (2005), suggests that compounds with hydroxypropyl functionalities might find applications in creating biocompatible materials for medical devices or regenerative medicine. The development of biodegradable, thermoprocessable polymers from such compounds could revolutionize the field of biomaterials (Chen & Wu, 2005).
Photostability and Photophysical Characterisation
Raju et al. (2016) conducted studies on benzo[a]phenoxazinium chlorides with various substitutions, including cyclopropyl groups, to investigate their photostability and photophysical properties. Such research is vital for developing new imaging agents or photostable dyes for biological research (Raju et al., 2016).
Propriétés
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12(10-6-7-10)8-9-14-13(17)15-11-4-2-1-3-5-11/h1-5,10,12,16H,6-9H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYMJTNBQCOJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[2-(3-Chlorophenyl)-2-hydroxypropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574723.png)
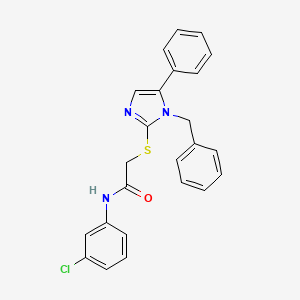
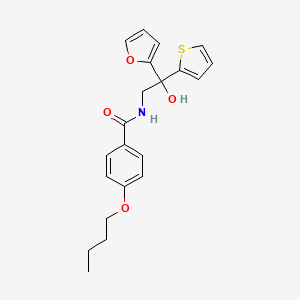
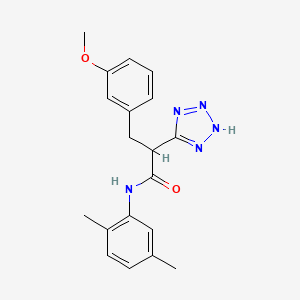
![{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B2574731.png)
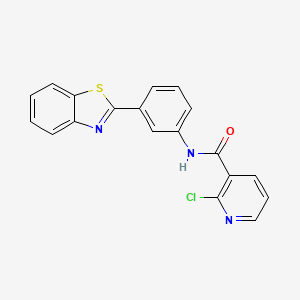
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-5,6-dimethyl-4-pyrimidinol](/img/structure/B2574735.png)
![lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2574737.png)

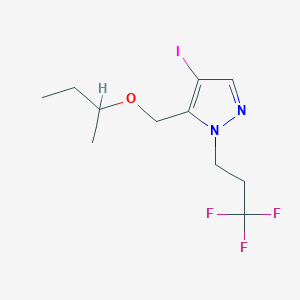
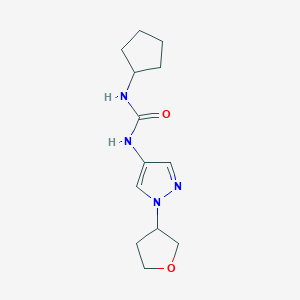
![3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574743.png)
